![molecular formula C15H16ClFN2O B2427477 3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide CAS No. 1541327-06-3](/img/structure/B2427477.png)
3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide
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Overview
Description
“3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide” is an organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a chloro group (Cl), a fluoro group (F), and a cyano group (CN) attached to a cyclohexyl group (a six-membered carbon ring). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide portion of the molecule is planar due to the conjugation of the carbonyl (C=O) and the benzene ring. The cyclohexyl ring could adopt a chair conformation, which is the most stable conformation for six-membered rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine, chlorine, and cyano groups, and the electron-donating cyclohexylmethyl group. The compound could potentially undergo a variety of reactions, including nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups (like -CONH2, -CN, -F, and -Cl) could increase the compound’s solubility in polar solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. CCCFB serves as an organoboron reagent in this process. Here’s how it works:
- Applications : SM coupling is widely used in pharmaceutical synthesis, material science, and natural product chemistry .
Cycloalkane Derivatives
CCCFB contains both cycloalkane rings and substituents. Let’s explore its structure:
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O/c16-12-8-4-7-11(14(12)17)15(20)19-13(9-18)10-5-2-1-3-6-10/h4,7-8,10,13H,1-3,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSBNVGZSDYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide |
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